

Validated LC-MS/MS methods for Erlotinib and its metabolites

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A comprehensive guide to validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Erlotinib and its primary active metabolite, OSI-420, in human plasma. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of published methodologies.

Comparison of Validated LC-MS/MS Methods

The following table summarizes the key quantitative parameters of various validated LC-MS/MS methods for the analysis of Erlotinib and its metabolite OSI-420.



Parameter	Method 1	Method 2	Method 3
Analyte(s)	Erlotinib, OSI-420, Didesmethyl erlotinib	Erlotinib, OSI-420	Erlotinib, OSI-420
Internal Standard(s)	Deuterated erlotinib, OSI-597	Midazolam	Propranolol
Sample Volume	Not Specified	100 μL	Not Specified
Sample Preparation	Protein Precipitation	Liquid-Liquid Extraction	Liquid-Liquid Extraction
Linearity Range (Erlotinib)	25 - 5,000 ng/mL[1]	Not Specified	0.5 - Not Specified ng/mL
Linearity Range (OSI-	0.5 - 500 ng/mL[1]	Not Specified	0.5 - Not Specified ng/mL
Lower Limit of Quantification (LLOQ) (Erlotinib)	25 ng/mL[1]	10 ng/mL	0.5 ng/mL[2]
Lower Limit of Quantification (LLOQ) (OSI-420)	0.5 ng/mL[1]	5 ng/mL	0.5 ng/mL[2]
Intra-day Accuracy (Erlotinib)	< 14%	90% at 10 ng/mL	0.07% to 8.00%
Intra-day Accuracy (OSI-420)	< 17% at LLOQ	80% at 5 ng/mL	-2.83% to 6.67%
Intra-day Precision (Erlotinib)	< 14%	9% at 10 ng/mL	2.28% to 15.12%
Intra-day Precision (OSI-420)	< 17% at LLOQ	4% at 5 ng/mL	1.96% to 11.50%
Extraction Recovery (Erlotinib)	> 89%[1][3]	High Efficiency	> 80%



Extraction Recovery	> 99%[1][3]	High Efficiency	> 80%
(OSI-420)	> 9970[1][3]		

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Protein Precipitation

- Sample Preparation: Proteins are precipitated from plasma samples.[1]
- Chromatography:
 - Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 μm).[1][3]
 - Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate. [1][3]
 - Flow Rate: 0.7 mL/min.[1][3]
- Mass Spectrometry:
 - Instrument: Waters Xevo triple quadrupole mass spectrometer.[1][3]
 - Ionization Mode: Multi-reaction monitoring (MRM).[1][3]
- Run Time: 7 minutes.[1][3]

Method 2: Liquid-Liquid Extraction

- Sample Preparation: Analytes are extracted from 100 μL of plasma using a liquid-liquid extraction with hexane:ethyl acetate after the addition of midazolam as an internal standard.
 [4]
- · Chromatography:
 - Column: Phenomenex C-18 Luna analytical column.[4]
 - Mobile Phase: Acetonitrile:5 mM ammonium acetate.[4]



- · Mass Spectrometry:
 - Ionization Mode: Electrospray positive ionization.[4]

Method 3: Liquid-Liquid Extraction for Murine Plasma

- Sample Preparation: Erlotinib, OSI-420, and the internal standard (propranolol) are extracted from BALB/c nude mice plasma samples via liquid-liquid extraction.[2]
- · Chromatography:
 - Column: Reversed-phase C18 column.[2]
 - Mobile Phase: Acetonitrile-water (35:65, v/v) containing 5 mM ammonium formate (pH = 3.0).[2]
- Mass Spectrometry:
 - Ionization Mode: Electrospray positive ionization.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of Erlotinib and its metabolites.



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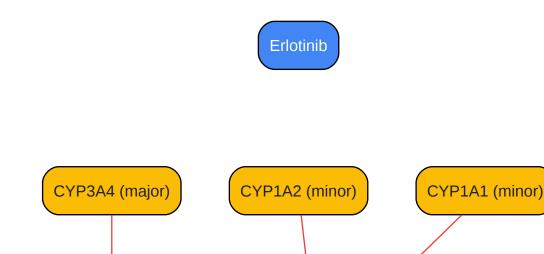
Caption: A typical bioanalytical workflow for Erlotinib quantification.

Metabolic Pathway of Erlotinib

Oxidation



Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main contributor.[5][6][7]



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Oxidation

Other Oxidative

Metabolites

Caption: Major metabolic pathways of Erlotinib.

OSI-420

(O-desmethyl Erlotinib)

O-demethylation

Primary Metabolites

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